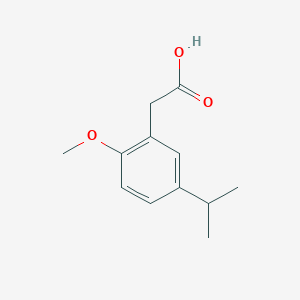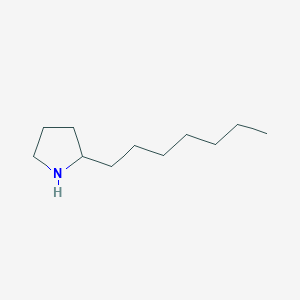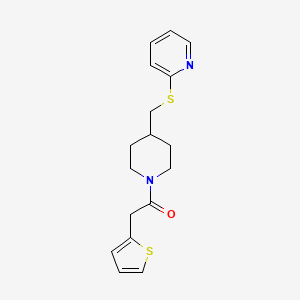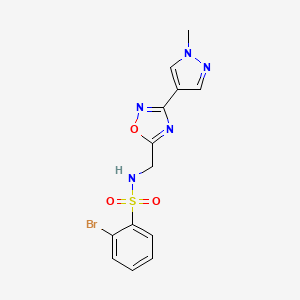![molecular formula C18H21NO3S B2885930 Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate CAS No. 477858-90-5](/img/structure/B2885930.png)
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, or simply MIPT, is an organic compound with a variety of industrial, medical, and scientific applications. It is a white crystalline solid with a molecular weight of 359.5 g/mol and a melting point of 106-107°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. MIPT is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Copolymeric Systems for UV-curable Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated for their potential as photoinitiators in UV-curable pigmented coatings. These systems were compared to their low-molecular-weight models, showing different efficiencies and providing insights into the structural requirements and photochemical mechanisms involved in UV curing processes. This study might reflect the broader utility of compounds like Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in advanced material applications (Angiolini et al., 1997).
Molecular Structure and DNA Binding Interactions
The synthesis and characterization of amide-substituted derivatives, including structural analyses and their interactions with DNA, have been explored. These studies involve spectral, voltammetric, and docking investigations to understand the compounds' binding behaviors, providing a foundation for potential therapeutic applications or bioanalytical tools (Arshad et al., 2017).
Graphene Oxide Functionalization for Dye and Copper Removal
Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has been studied for enhancing the sorption efficiencies of methylene blue and copper ions. This research demonstrates the potential of modifying materials with specific functional groups to improve environmental remediation technologies (Chen et al., 2016).
Colorimetric Sensor for Cysteine and Homocysteine
A new photochromic diarylethene with a formyl group was synthesized and shown to act as a highly selective colorimetric sensor for cysteine and homocysteine. This compound's interaction with these amino acids causes a notable change in its absorption spectrum, suggesting applications in biochemical sensing and diagnostics (Zheng et al., 2013).
Catalytic Production of Methyl Propanoate
Research on highly active and selective catalysts for producing methyl propanoate via the methoxycarbonylation of ethene highlights the importance of novel catalysts in industrial chemistry and material science. Such studies could guide the development of more efficient and environmentally friendly catalytic processes (Clegg et al., 1999).
properties
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFXUGVJBDBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)



![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)
![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)
![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
